Cefsulodin monobactam

Description

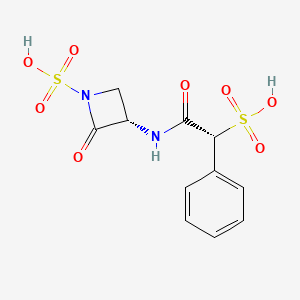

Structure

2D Structure

3D Structure

Properties

CAS No. |

86710-50-1 |

|---|---|

Molecular Formula |

C11H12N2O8S2 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(3S)-2-oxo-3-[[(2R)-2-phenyl-2-sulfoacetyl]amino]azetidine-1-sulfonic acid |

InChI |

InChI=1S/C11H12N2O8S2/c14-10(12-8-6-13(11(8)15)23(19,20)21)9(22(16,17)18)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,14)(H,16,17,18)(H,19,20,21)/t8-,9+/m0/s1 |

InChI Key |

POSHFKDGEUNGMD-DTWKUNHWSA-N |

Isomeric SMILES |

C1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)S(=O)(=O)O |

Canonical SMILES |

C1C(C(=O)N1S(=O)(=O)O)NC(=O)C(C2=CC=CC=C2)S(=O)(=O)O |

Origin of Product |

United States |

Molecular Mechanism of Action: Penicillin Binding Protein Pbp Interactions

Elucidation of β-Lactam Binding to PBPs

The fundamental mechanism by which β-lactam antibiotics, including Cefsulodin (B1200230), exert their effect is through the targeted inhibition of PBP enzymatic activity. This interaction is a well-defined biochemical process involving the acylation of the PBP active site, which effectively halts the construction of the peptidoglycan layer.

Acylation of PBP Active Sites

β-lactam antibiotics function as suicide inhibitors of PBPs. asm.org The core of this mechanism lies in the formation of a stable, covalent bond between the antibiotic and the PBP. mdpi.comnih.gov The active sites of PBPs contain a critical serine residue, which is essential for their natural enzymatic function. nih.govresearchgate.net This serine residue initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring present in Cefsulodin. nih.gov This reaction opens the strained β-lactam ring and results in the formation of a long-lived acyl-enzyme complex. asm.orgresearchgate.netnih.gov Because the hydrolysis of this complex is extremely slow, the PBP becomes effectively and often irreversibly inactivated, preventing it from participating in its normal catalytic functions. asm.org This acylation process is the key molecular event that blocks the final stages of cell wall synthesis. taylorandfrancis.com

Impact on Peptidoglycan Biosynthesis Pathways

Peptidoglycan is a crucial polymer composed of sugars and amino acids that forms a protective mesh-like layer around the bacterial plasma membrane, preventing osmotic lysis. patsnap.comlibretexts.org Its synthesis is a multi-step process culminating in cross-linking reactions catalyzed by PBPs, specifically their transpeptidase activity. patsnap.comlibretexts.orgnih.gov By acylating and inactivating these PBPs, Cefsulodin directly inhibits the formation of peptide cross-links between adjacent peptidoglycan chains. patsnap.comnih.gov This inhibition disrupts the structural integrity of the growing cell wall. patsnap.com Without proper cross-linking, the peptidoglycan sacculus becomes weak and unable to withstand the internal osmotic pressure of the cell, ultimately leading to cell lysis and bacterial death. patsnap.comlibretexts.org

Cefsulodin's Specific PBP Targeting Profile

Unlike broad-spectrum antibiotics, Cefsulodin exhibits a more specialized activity, which is largely defined by its preferential binding to specific PBPs in certain bacteria. This selectivity is most pronounced in its action against Pseudomonas aeruginosa. patsnap.com

High Affinity for PBP1A and PBP1B in Pseudomonas aeruginosa

Cefsulodin's potent activity against Pseudomonas aeruginosa is primarily due to its high binding affinity for PBP1A and PBP1B. patsnap.com Research has shown that Cefsulodin specifically and effectively targets these two high-molecular-weight PBPs. patsnap.comnih.gov In Escherichia coli, a model organism for studying these interactions, it has been demonstrated that Cefsulodin's binding efficacy for PBP1a is approximately ten times higher than for PBP1b, indicating a preferential targeting even among its primary targets. nih.govplos.org This targeted inhibition of PBP1A and PBP1B is the principal mechanism behind its anti-pseudomonal efficacy. patsnap.com

Inhibition of Bifunctional Peptidoglycan Synthases and Effects on Cell Elongation

PBP1A and PBP1B are classified as bifunctional class A PBPs, meaning they possess both transglycosylase and transpeptidase activity. asm.orgnih.gov These enzymes are crucial for elongating the peptidoglycan chains (transglycosylation) and then cross-linking them (transpeptidation). By inhibiting these key synthases, Cefsulodin effectively halts the expansion and fortification of the cell wall required during bacterial growth and elongation. nih.gov The disruption of these processes leads to the cessation of normal cell elongation and contributes to the loss of structural integrity, ultimately causing cell lysis. nih.gov

Differential Effects on Bacterial Morphology Compared to PBP2 and PBP3 Inhibitors

The specific PBP-targeting profile of a β-lactam antibiotic directly influences the morphological changes observed in treated bacteria. Antibiotics that primarily inhibit PBP2, which is involved in maintaining the rod shape of bacilli, typically cause the formation of spherical cells. Similarly, inhibitors of PBP3, which is essential for septum formation during cell division, lead to the growth of long, filamentous cells that are unable to divide.

In contrast, Cefsulodin's primary inhibition of PBP1A and PBP1B results in a different and more direct outcome: rapid cell lysis. nih.gov Instead of causing distinct morphological changes like filamentation or sphere formation, the inhibition of these essential peptidoglycan synthases leads to a swift failure of the entire cell wall structure, particularly in actively growing cells. nih.gov This lytic effect occurs independently of the cell division cycle. nih.gov

Interactive Data Tables

Table 1: Cefsulodin PBP Affinity Profile in E. coli

| Penicillin-Binding Protein (PBP) | Relative Binding Affinity | Primary Function | Consequence of Inhibition |

| PBP1A | Very High (IC₅₀ ~10x lower than PBP1B) plos.org | Bifunctional (Transglycosylase & Transpeptidase) nih.gov | Inhibition of cell elongation, rapid lysis nih.govnih.gov |

| PBP1B | High patsnap.com | Bifunctional (Transglycosylase & Transpeptidase) nih.gov | Inhibition of cell elongation, rapid lysis nih.govnih.gov |

| PBP2 | Low | Cell shape maintenance | Not a primary target of Cefsulodin |

| PBP3 | Low | Septum formation, cell division | Not a primary target of Cefsulodin |

IC₅₀ (50% inhibitory concentration) data reflects the concentration of Cefsulodin needed to inhibit 50% of Bocillin FL binding, indicating binding efficacy. plos.org

Table 2: Comparative Morphological Effects of PBP Inhibitors

| PBP Target | Primary Inhibitor Example | Resulting Bacterial Morphology | Cefsulodin's Primary Effect |

| PBP1A/1B | Cefsulodin | Rapid cell lysis nih.gov | Direct Lysis |

| PBP2 | Mecillinam | Formation of spherical cells | Not observed |

| PBP3 | Aztreonam (B1666516) | Filamentation (inhibition of cell division) | Not observed |

Monobactam Analogues' PBP Targeting Profiles

The efficacy of β-lactam antibiotics is intrinsically linked to their ability to selectively bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. semanticscholar.org Monobactam analogues exhibit distinct targeting profiles, often showing high specificity for a particular PBP, which in turn dictates their antibacterial spectrum and the morphological changes they induce in susceptible bacteria. oup.comoup.com

Aztreonam's High Specificity for PBP3

Aztreonam, a representative monobactam, is distinguished by its potent and specific affinity for penicillin-binding protein 3 (PBP3) in Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govasm.orgpatsnap.com Unlike many other β-lactams that bind to multiple PBPs, aztreonam's action is highly targeted towards PBP3. oup.comoup.com This high affinity means that it can inhibit PBP3 at concentrations significantly lower than those required to affect other PBPs. nih.gov This specificity is a key feature of its mechanism, contributing to its targeted activity against aerobic Gram-negative pathogens. nih.govnih.gov Studies have shown that while aztreonam binds robustly to PBP3, it has poor affinity for the PBPs of Gram-positive and anaerobic bacteria, explaining its limited spectrum of activity. nih.gov In E. coli, for instance, aztreonam's binding is almost exclusively to PBP3. nih.gov

| Penicillin-Binding Protein (PBP) | Organism | Binding Affinity/Observation |

| PBP3 | Escherichia coli | High affinity; primary target. nih.govnih.gov |

| PBP3 | Pseudomonas aeruginosa | High affinity. asm.orgnih.gov |

| PBP1a/b | Escherichia coli | Low affinity. nih.gov |

| PBP2 | Escherichia coli | Low affinity. nih.gov |

| PBP5/6 | Escherichia coli | Low affinity. nih.gov |

Implications for Septal Synthesis and Cell Division

The selective inactivation of PBP3 by monobactams like aztreonam has direct and critical consequences for bacterial cell division. PBP3 is an essential transpeptidase that plays a pivotal role exclusively in the synthesis of the septal peptidoglycan, the cross-wall that divides a bacterial cell into two daughter cells. nih.govnih.govasm.org

By binding to and inhibiting PBP3, aztreonam blocks this crucial step of septum formation. patsnap.comnih.govresearchgate.net While the bacterium can continue to grow in length (elongation), it is unable to divide. nih.govasm.org This inhibition of cell division leads to the formation of long, filamentous cells. nih.govresearchgate.net As the bacteria continue to elongate without dividing, they ultimately undergo lysis, resulting in cell death. researchgate.netdrugbank.com This mechanism, which targets a specific and essential stage of the bacterial cell cycle, underscores the potent bactericidal activity of PBP3-specific monobactams against Gram-negative bacteria. oup.comoup.com

Antimicrobial Spectrum and Comparative Activity Profiles

The antimicrobial spectrum of a drug defines the range of microorganisms it can effectively inhibit or kill. Cefsulodin (B1200230) and its monobactam counterparts exhibit distinct activity profiles, particularly against Gram-negative pathogens.

Cefsulodin's Specificity for Pseudomonas aeruginosa

Cefsulodin is a cephalosporin (B10832234) antibiotic with a notably narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa. nih.govoup.com This specificity is attributed to its high affinity for the penicillin-binding proteins (PBPs) of P. aeruginosa, coupled with poor binding to the PBPs of other bacteria. nih.gov Its molecular structure allows it to effectively penetrate the outer wall of P. aeruginosa. nih.gov

Furthermore, Cefsulodin demonstrates stability against hydrolysis by most chromosomal β-lactamases produced by this bacterium. nih.gov Research indicates that Cefsulodin can inhibit 50% of P. aeruginosa isolates at concentrations ranging from 2 to 4 µg/ml. nih.gov Its activity is largely focused on P. aeruginosa and Staphylococcus aureus, with limited efficacy against other Gram-negative bacteria. oup.com

Monobactam Analogue Activity Against Aerobic Gram-Negative Bacilli

Monobactams are monocyclic β-lactam antibiotics. Unlike Cefsulodin, which is a cephalosporin, monobactams such as Aztreonam (B1666516) are characterized by a standalone β-lactam ring. This structural difference influences their spectrum of activity. Monobactams are specifically active against aerobic Gram-negative bacilli, including Pseudomonas aeruginosa. oup.comnih.gov

They exhibit a high degree of stability against β-lactamases produced by these Gram-negative bacteria. oup.com The monobactam Aztreonam, for instance, is effective against a range of aerobic Gram-negative bacteria, with an activity profile that is in some ways comparable to third-generation cephalosporins. nih.gov However, they lack significant activity against Gram-positive bacteria and anaerobic organisms. oup.comnih.gov

Comparative In Vitro Activity Studies

In vitro studies are crucial for characterizing and comparing the potency of antimicrobial agents. The following sections detail the comparative activity of Cefsulodin against other cephalosporins, its monobactam analogue, and its performance in synergistic combinations.

Cefsulodin vs. Other Cephalosporins (e.g., Ceftazidime, Cefoperazone)

When evaluated against P. aeruginosa, Cefsulodin's activity has been compared to other cephalosporins with antipseudomonal activity. In one study of 100 clinical isolates of P. aeruginosa, the modal Minimum Inhibitory Concentration (MIC) for Cefsulodin was 2 mg/l. semanticscholar.org This was comparable to Cefoperazone (mode MIC of 2 mg/l) and more potent than Ceftazidime (mode MIC of 1 mg/l), Cefotaxime (mode MIC of 16 mg/l), and Moxalactam (mode MIC of 8 mg/l) in this particular study. semanticscholar.org Another study found Ceftazidime to be highly active against P. aeruginosa, followed by Cefsulodin and Cefoperazone. frontiersin.org Specifically against carbenicillin-sensitive strains of P. aeruginosa, Ceftazidime was found to be as active as Cefsulodin and more active than other tested cephalosporins.

| Antibiotic | Mode MIC (mg/l) against P. aeruginosa |

|---|---|

| Cefsulodin | 2 |

| Ceftazidime | 1 |

| Cefoperazone | 2 |

| Cefotaxime | 16 |

| Moxalactam | 8 |

Comparison of Cefsulodin to its Monobactam Analogue

Direct comparative studies between Cefsulodin and the monobactam Aztreonam have been conducted to evaluate their efficacy against P. aeruginosa. In a study involving 245 strains of P. aeruginosa, the in vitro activity of Aztreonam was found to be equivalent to that of Cefsulodin. At a concentration of 8 mg/l, 83.3% of the tested strains were susceptible to Aztreonam, and at 16 mg/l, 92% were susceptible. The study concluded that Aztreonam's activity against P. aeruginosa is on par with Cefsulodin in terms of resistance.

Cefsulodin and Monobactam Analogues in Synergy with Other Agents

The combination of antimicrobial agents can result in synergistic effects, where the combined activity is greater than the sum of their individual activities. Cefsulodin has been shown to act synergistically with all aminoglycosides against a significant percentage (20%-80%) of P. aeruginosa isolates. nih.gov In a study of 51 aminoglycoside-resistant strains of P. aeruginosa, Cefsulodin in combination with amikacin, tobramycin, or gentamicin was synergistic against two-thirds of the isolates, irrespective of the degree of resistance to the aminoglycoside.

Monobactams like Aztreonam also exhibit synergistic potential. They are known to act synergistically with aminoglycosides. nih.gov However, in the aforementioned study on aminoglycoside-resistant P. aeruginosa, the combination of Cefsulodin or piperacillin with Aztreonam was rarely synergistic (less than 12%).

| Antibiotic Combination | Observed Effect against P. aeruginosa |

|---|---|

| Cefsulodin + Aminoglycosides (Amikacin, Tobramycin, Gentamicin) | Synergistic against a majority of isolates, including aminoglycoside-resistant strains. |

| Cefsulodin + Aztreonam | Rarely synergistic (<12% of isolates). |

| Monobactams (general) + Aminoglycosides | Generally synergistic. nih.gov |

Mechanisms of Antimicrobial Resistance

β-Lactamase-Mediated Hydrolysis and Stability

β-lactamases are enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring. nih.gov The stability and susceptibility of cefsulodin (B1200230) and monobactams to these enzymes are critical determinants of their antimicrobial efficacy.

A significant advantage of the monobactam scaffold is its inherent stability against metallo-β-lactamases (MBLs). nih.govnih.gov These zinc-dependent enzymes, belonging to Ambler class B, can hydrolyze a broad spectrum of β-lactams, including penicillins, cephalosporins, and carbapenems. nih.govnih.gov However, monobactams like aztreonam (B1666516) are generally not substrates for MBLs. nih.govmsdmanuals.com This stability makes them a valuable option for treating infections caused by MBL-producing Gram-negative bacteria. msdmanuals.com The unique monocyclic structure of monobactams, lacking a fused second ring, is thought to contribute to this resistance to MBL-mediated hydrolysis. wikipedia.org Newer monobactams, such as LYS228, have also been developed and demonstrate stability against MBLs. frontiersin.org

While stable to MBLs, the clinically used monobactam aztreonam is susceptible to hydrolysis by many serine β-lactamases (SBLs). nih.govnih.gov This includes extended-spectrum β-lactamases (ESBLs) and carbapenemases like the Klebsiella pneumoniae carbapenemase (KPC), which can confer resistance to monobactams. youtube.comresearchgate.net The co-production of SBLs in MBL-producing clinical isolates often limits the therapeutic effectiveness of aztreonam as a standalone agent. nih.govfrontiersin.org To address this vulnerability, new strategies are being developed, such as combining aztreonam with novel SBL inhibitors or creating new monobactams with enhanced stability to a wider range of SBLs. nih.gov

Cefsulodin, a cephalosporin (B10832234), exhibits a variable profile of interaction with β-lactamases. It is generally resistant to the chromosomal cephalosporinases (AmpC) of Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov Studies have shown that cefsulodin is not hydrolyzed by the β-lactamase induced in P. aeruginosa when grown with benzylpenicillin and is a poor substrate for β-lactamases from Enterobacter cloacae. asm.org However, it is susceptible to hydrolysis, albeit at a slow rate, by other β-lactamases, including TEM-type enzymes and those produced by highly carbenicillin-resistant strains of P. aeruginosa. asm.org While a constitutive level of chromosomal β-lactamase in P. aeruginosa may not be sufficient to confer resistance to cefsulodin, its hydrolysis by certain plasmid-mediated enzymes can be a clinically relevant resistance mechanism. documentsdelivered.com

Target Site Modifications: PBP Alterations

Alterations in the structure of penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, can significantly reduce the binding affinity of these drugs, leading to resistance. nih.govinfectionsinsurgery.org

Mutations within the genes encoding essential PBPs are a common mechanism of resistance. nih.gov In P. aeruginosa, PBP3, encoded by the ftsI gene, is the primary and essential target for many β-lactams, including cefsulodin. mdpi.comdrugbank.com Spontaneous mutations in the ftsI gene can lead to amino acid substitutions in the PBP3 protein. mdpi.com These alterations, particularly around the active site, can decrease the affinity of β-lactams for their target, allowing the bacterial cell wall synthesis to proceed even in the presence of the antibiotic. plos.org This reduction in binding affinity is a key factor in the emergence of resistance to cefsulodin and other β-lactams. drugbank.com

Specific variants of PBP3 in Pseudomonas aeruginosa have been directly linked to clinical resistance to cefsulodin and monobactams. mdpi.com Different amino acid substitutions can confer distinct resistance profiles. For instance, analysis of clinical isolates has shown that certain PBP3 variants are associated with resistance to both aztreonam and cefsulodin. researchgate.net The impact of these mutations can be specific to certain β-lactams, with some variants conferring resistance to one agent but not another. mdpi.com This highlights the nuanced interplay between specific PBP3 structural changes and the resulting resistance phenotype. mdpi.com

The following table details specific PBP3 variants in P. aeruginosa and their associated resistance patterns:

| PBP3 Variant | Associated β-Lactam Resistance | Reference(s) |

| R504C | Ceftazidime, Cefsulodin | mdpi.comresearchgate.net |

| P527S | Aztreonam, Cefepime, Ceftazidime, Cefsulodin | mdpi.comresearchgate.net |

| V465G | Aztreonam, Cefsulodin, Ceftazidime, Piperacillin | mdpi.comresearchgate.net |

| A244T | Aztreonam, Cefsulodin | mdpi.comresearchgate.net |

These target site modifications, often in combination with other resistance mechanisms like β-lactamase production and efflux pumps, contribute to the development of high-level resistance in clinical settings. mdpi.com

Efflux Pump Overexpression and Permeability Barriers

Resistance to β-lactam antibiotics in Gram-negative bacteria like Pseudomonas aeruginosa is frequently mediated by the interplay between a low-permeability outer membrane and the active expulsion of drugs by efflux pumps. nih.govnih.gov These two mechanisms can work synergistically to significantly reduce the intracellular concentration of an antibiotic, rendering it ineffective.

Efflux pumps are protein complexes that transport substrates, including antibiotics, out of the bacterial cell. In P. aeruginosa, several efflux systems belonging to the Resistance-Nodulation-Division (RND) family are major determinants of multidrug resistance. nih.govfrontiersin.org

The MexXY-OprM system is a key contributor to both intrinsic and acquired resistance to a wide array of antimicrobial classes. nih.govjst.go.jp This pump is particularly recognized for its ability to extrude aminoglycosides, tetracyclines, and macrolides. nih.gov While it contributes to resistance against some β-lactams, its substrate specificity is distinct from other pumps like MexAB-OprM. jst.go.jpasm.org Notably, specific research has indicated that Cefsulodin is not a substrate for the MexXY-OprM efflux pump. nih.gov Upregulation of the mexXY operon is a primary factor in clinical aminoglycoside resistance and can be induced by the presence of ribosome-targeting antibiotics. nih.govasm.org

The MexCD-OprJ system is another important RND-type pump whose expression is typically low in wild-type strains but can be significantly increased in mutants (often referred to as nfxB mutants). nih.govagosr.com Overexpression of MexCD-OprJ leads to increased resistance against several antibiotics, including the cephalosporin cefepime. agosr.comnih.gov However, its upregulation has a complex effect on the β-lactam resistance profile, which is discussed further in the context of collateral sensitivity.

| Efflux Pump System | Primary Substrate Classes | Known β-Lactam Substrates | Cefsulodin as a Substrate |

|---|---|---|---|

| MexXY-OprM | Aminoglycosides, Tetracyclines, Macrolides, Fluoroquinolones nih.govnih.govasm.org | Some β-lactams (e.g., Cefpirome) jst.go.jp | No nih.gov |

| MexCD-OprJ | Fluoroquinolones, Chloramphenicol, Macrolides nih.govagosr.com | Cefepime agosr.comnih.gov | Not specifically documented as a primary substrate. |

The outer membrane of Gram-negative bacteria serves as a formidable barrier that antibiotics must cross to reach their periplasmic targets, the penicillin-binding proteins (PBPs). nih.govfrontiersin.org The primary route of entry for hydrophilic antibiotics like many β-lactams is through water-filled channel proteins known as porins. nih.govmdpi.com

Alterations in the number or function of these porins can drastically reduce the influx of antibiotics, leading to resistance. nih.gov This can occur through the downregulation of porin expression or through mutations in the porin genes that result in narrower or less efficient channels. nih.govmdpi.com In P. aeruginosa, the OprD porin is a well-studied example, and its loss or mutation is a primary mechanism of resistance to carbapenems, as it is the specific channel for their entry. nih.govjidc.orgresearchgate.net

While porin loss is a common resistance strategy against β-lactams, its role in resistance to Cefsulodin specifically can be variable. In some studies, spontaneous Cefsulodin-resistant mutants of P. aeruginosa did not show any detectable changes in their outer membrane protein profiles. nih.gov In these cases, resistance was attributed to modifications of the target PBP3, indicating that for Cefsulodin, reduced permeability is not always the primary mechanism of resistance. nih.gov

| Porin | Typical Function | Impact of Mutation/Loss on Resistance |

|---|---|---|

| OprD (in P. aeruginosa) | Specific channel for basic amino acids and carbapenem (B1253116) antibiotics. nih.govjidc.org | High-level resistance to carbapenems (especially imipenem (B608078) and meropenem). jidc.orgresearchgate.net |

| OmpF (in E. coli) | General, non-specific channel for small hydrophilic molecules. frontiersin.org | Increased resistance to multiple antibiotics, including several β-lactams. frontiersin.org |

| OmpC (in E. coli) | General, non-specific channel, typically with a slightly smaller pore size than OmpF. mdpi.com | Contributes to resistance against various antibiotics, including cefotaxime. mdpi.com |

Cross-Resistance and Collateral Sensitivity within β-Lactam Classes

The development of resistance to one antibiotic can have consequences for the efficacy of other drugs. This can manifest as cross-resistance, where a single mechanism confers resistance to multiple antibiotics, or as collateral sensitivity, where resistance to one drug increases susceptibility to another. nih.gov

Cross-resistance is frequently observed within the β-lactam class. For example, a study on P. aeruginosa demonstrated that resistance to Cefsulodin acquired through mutations that reduce the affinity of PBP3 also resulted in complete cross-resistance to seven other antipseudomonal β-lactams. nih.gov This occurs because the altered target is common to all these drugs. Efflux pumps that can expel multiple types of β-lactams are another common cause of cross-resistance. nih.gov

Collateral sensitivity is a less common but therapeutically promising phenomenon. A notable example is associated with the overexpression of the MexCD-OprJ efflux pump in P. aeruginosa. While upregulation of this pump confers resistance to the cephalosporin cefepime, it simultaneously increases susceptibility to other β-lactams such as ticarcillin, aztreonam, and imipenem. nih.govagosr.com This effect is thought to be partly due to the impaired activity of the MexXY-OprM pump in these mutants. agosr.com Furthermore, research has shown that Cefsulodin itself can act as a sensitizing agent. The use of a sub-inhibitory concentration of Cefsulodin was found to sensitize E. coli to other β-lactams by specifically inhibiting PBP1b, thereby increasing the efficacy of the partner antibiotic. nih.govscispace.com

| Mechanism | Primary Resistance | Resulting Phenotype | Effect |

|---|---|---|---|

| PBP3 Modification (P. aeruginosa) nih.gov | Cefsulodin | Resistance to other antipseudomonal β-lactams | Cross-Resistance |

| MexCD-OprJ Overexpression (P. aeruginosa) nih.govagosr.com | Cefepime, Ciprofloxacin | Increased susceptibility to Ticarcillin, Aztreonam, Imipenem | Collateral Sensitivity |

| Sub-inhibitory Cefsulodin (E. coli) nih.govscispace.com | (Used as an adjunct) | Increased susceptibility to other β-lactams | Induced Collateral Sensitivity |

Structure Activity Relationship Sar Studies

Monobactam Nucleus (3-Aminomonobactamic Acid) and Substituent Effects

The fundamental structure of monobactams is the 3-aminomonobactamic acid (3-AMA) nucleus. Structure-activity relationship (SAR) studies have demonstrated that substitutions around this nucleus are critical for antibacterial potential. The SAR of monobactams shows parallels with that of other β-lactam antibiotics like penicillins and cephalosporins, which is logical given they share common enzymatic targets. digitellinc.com However, there are also significant divergences.

The nature of the acyl side chain attached to the C-3 position of the monobactam nucleus plays a pivotal role in determining the antibacterial spectrum of the compound. digitellinc.com

Gram-Negative Activity: A significant breakthrough in enhancing activity against Gram-negative bacteria was the incorporation of an aminothiazole oxime side chain. This particular side chain is a key feature in many potent monobactams, including aztreonam (B1666516). The presence of this moiety dramatically increases the intrinsic activity against a wide range of Gram-negative pathogens. digitellinc.com For carbonyl-activated and phosphate-activated monobactams, the presence of the aminothiazole oxime side chain is almost entirely responsible for their antibacterial effect. digitellinc.com

Gram-Positive Activity: The activity against Gram-positive bacteria is also heavily dependent on the C-3 acyl side chain. Interestingly, the aminothiazole oxime side chains that confer potent Gram-negative activity tend to reduce the effectiveness against Gram-positive organisms. digitellinc.com

Polar Substituents: A notable difference between the SAR of monobactams and that of penicillins and cephalosporins lies in the effect of small polar groups (such as amino, hydroxyl, carboxylic, or sulfonic groups) at the alpha position of the acyl side chain. In monobactams, the introduction of these polar groups generally leads to a significant decrease in antibacterial activity. digitellinc.com

Table 1: Influence of C-3 Acyl Side Chain on Monobactam Antibacterial Spectrum

| Acyl Side Chain at C-3 | Predominant Antibacterial Activity | Key Findings |

|---|---|---|

| Simple Acyl Groups | Varies (can be primarily Gram-positive, Gram-negative, or broad-spectrum) | The specific nature of the acyl group dictates the spectrum. |

| Aminothiazole Oxime | Primarily Gram-negative | Confers high potency against Gram-negative bacteria but often reduces activity against Gram-positive bacteria. digitellinc.com |

| Acyl Chains with α-Polar Groups | Poorly active | The incorporation of small polar groups at the alpha position is detrimental to activity. digitellinc.com |

Substitutions at the C-4 position of the monobactam ring can lead to dramatic, though sometimes unpredictable, changes in biological activity. These modifications are particularly crucial for the stability of the antibiotic against β-lactamases, which are enzymes produced by bacteria to inactivate β-lactam antibiotics. digitellinc.com

β-Lactamase Stability: For monobactams activated by an N-1-sulfonate group, substitution at the C-4 position is essential for achieving stability against β-lactamases. For instance, the introduction of alkyl groups at this position can significantly enhance resistance to enzymatic hydrolysis. digitellinc.com Conversely, for O-activated monobactams, which are inherently more susceptible to β-lactamases, C-4 substitutions have little to no effect on their stability. digitellinc.com

Intrinsic Activity: In addition to improving β-lactamase stability, C-4 substitutions can also increase the intrinsic antibacterial activity of the molecule in N-1-sulfonated monobactams. digitellinc.com However, for carbonyl- and phosphate-activated monobactams, C-4 substitution is often detrimental to their activity. digitellinc.com

Table 2: Effect of C-4 Substitution on Monobactam Properties (for N-1-SO3 Activated Molecules)

| Substituent at C-4 | Impact on β-Lactamase Stability | Impact on Intrinsic Activity |

|---|---|---|

| Unsubstituted | Susceptible | Lower |

| Alkyl Groups (e.g., Methyl) | Essential for stability | Often increased |

The activating group attached to the nitrogen atom of the β-lactam ring is a defining feature of monobactams and is crucial for the activation of the β-lactam ring, enabling it to inhibit bacterial cell wall synthesis. A variety of activating groups can be used while maintaining high intrinsic activity. digitellinc.com

N-1-Sulfonate (SO3-) Group: This is a highly effective activating group that is a key feature of many clinically relevant monobactams. It provides good activation of the β-lactam ring and, in combination with appropriate C-4 substitutions, leads to compounds with excellent stability against β-lactamases and potent activity, particularly against Gram-negative rods. digitellinc.com

O-Activated Compounds: These compounds, where an oxygen atom is linked to the β-lactam nitrogen, show the potential for broad-spectrum activity. However, they are generally unstable to β-lactamases. digitellinc.com

Carbonyl- and Phosphate-Activated Compounds: These activating groups are also effective in promoting β-lactam ring reactivity. However, compounds with these activating groups are highly dependent on the presence of an aminothiazole oxime side chain at C-3 for their antibacterial activity. digitellinc.com

Table 3: Comparison of N-1 Activating Groups in Monobactams

| Activating Group | β-Lactamase Stability | Activity Spectrum |

|---|---|---|

| Sulfonate (SO3-) | Stable (with C-4 substitution) | Preferential against Gram-negative rods |

| O-Activated | Unstable | Potential for broad-spectrum |

| Carbonyl-Activated | Variable | Highly dependent on C-3 side chain |

| Phosphate-Activated | Variable | Highly dependent on C-3 side chain |

Relationship Between Monobactam and Cephalosporin (B10832234) SAR

The structure-activity relationships of monobactams and cephalosporins share some fundamental similarities, primarily because they both belong to the β-lactam class of antibiotics and target penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. digitellinc.com

Common Principles: Both classes of antibiotics rely on the β-lactam ring for their mechanism of action. The acylamino side chain (at C-3 in monobactams and C-7 in cephalosporins) is a key determinant of the antibacterial spectrum and potency in both classes. For instance, the aminothiazole oxime side chain that is crucial for the potent Gram-negative activity of many monobactams is also a feature of third and fourth-generation cephalosporins with excellent activity against these pathogens.

Key Structural Differences: The most obvious difference is the monocyclic nature of the monobactam nucleus compared to the bicyclic structure of cephalosporins (a β-lactam ring fused to a dihydrothiazine ring). This structural difference has significant implications for their biological properties. For example, the monocyclic structure of monobactams is associated with a lack of cross-reactivity with penicillins in allergic patients.

Divergences in SAR: As previously mentioned, a significant divergence in SAR is the effect of polar substituents on the α-carbon of the acyl side chain. While these are often beneficial for the activity of penicillins and cephalosporins, they are detrimental in monobactams. digitellinc.com

Molecular Design Principles for Enhanced Antimicrobial Efficacy

The development of new monobactam antibiotics with enhanced efficacy, particularly against multidrug-resistant bacteria, is guided by several molecular design principles.

"Trojan Horse" Strategy: This innovative approach involves attaching a siderophore-like moiety to the monobactam. Siderophores are molecules that bacteria use to acquire iron, an essential nutrient. By mimicking these molecules, the antibiotic can be actively transported into the bacterial cell, bypassing some mechanisms of resistance. This strategy has been shown to enhance the activity of monobactams against Gram-negative bacteria.

Dual-Action and Combination Therapy: Another strategy involves designing monobactams that can act as dual inhibitors, for instance, by inhibiting both penicillin-binding proteins and β-lactamases. Additionally, the combination of monobactams with β-lactamase inhibitors is a clinically important strategy to overcome resistance. The monobactam provides the antibacterial activity, while the inhibitor protects it from degradation by β-lactamases.

Optimization of Physicochemical Properties: Modern drug design also focuses on optimizing the physicochemical properties of monobactams to improve their solubility, stability, and pharmacokinetic profiles. This includes balancing the basicity of the molecule to evade bacterial efflux pumps while minimizing potential off-target effects.

Synthetic Pathways and Derivative Development

Total Synthesis Approaches for Monobactam Nuclei

The synthesis of the monobactam nucleus, 3-amino-2-azetidinone-1-sulfonic acid, is a critical first step in the development of these antibiotics. Several synthetic strategies have been developed to construct this foundational four-membered ring.

One of the most established methods is the Staudinger [2+2] cycloaddition . This reaction involves the cyclization of a ketene (B1206846) with an imine to form the β-lactam ring. This approach has been widely used for the synthesis of various β-lactam antibiotics, including the monobactam core. researchgate.netnih.gov

Another notable approach is the intramolecular Mitsunobu reaction . This method facilitates the N-C4 cyclization to form the β-lactam ring, often with the inversion of stereochemistry at the C4 position. researchgate.net

A more recent strategy involves the bromine-induced lactamization of vinyl acetohydroxamates . This methodology allows for the synthesis of monocyclic β-lactams that are suitable for the incorporation of various functional groups at the C4 position. nih.gov

Chemical Modification Strategies for Generating Novel Monobactam Analogues

Once the monobactam nucleus is synthesized, chemical modifications are crucial for imbuing the molecule with potent antibacterial activity and stability. The structure-activity relationships (SAR) of monobactams have been extensively studied, with key modifications focusing on the N1 activating group, the C3 side chain, and substitutions at the C4 position. nih.govresearchgate.net

The activating group on the β-lactam nitrogen is essential for the molecule's antibacterial activity. While a range of groups can be utilized, the sulfonate group has proven to be particularly effective. nih.gov

The 3-acyl side chain plays a significant role in determining the antibacterial spectrum. For instance, the incorporation of an aminothiazole oxime side chain is characteristic of monobactams with potent activity against Gram-negative bacteria. nih.govresearchgate.net Conversely, different side chains can be introduced to enhance activity against Gram-positive organisms. nih.gov

Substitution at the C4 position can dramatically influence the biological properties of monobactams, though its effects can be unpredictable. nih.gov In many sulfonated monobactams, C4 substitution is critical for stability against β-lactamases and can also lead to increased intrinsic activity. researchgate.netnih.gov For example, the introduction of a methyl group at C4 in a cis configuration has been shown to significantly enhance activity against Gram-negative bacteria. researchgate.net The stereochemistry at the C4 position is also crucial, with the 4R-diastereomer of some monobactams demonstrating greater β-lactamase stability and antibiotic activity than the 4S-diastereomer. rsc.org

| Modification Site | Effect on Activity/Stability | Example Substituent |

| N1 Position | Activation of the β-lactam ring | Sulfonate group |

| C3 Acyl Side Chain | Determines antibacterial spectrum | Aminothiazole oxime |

| C4 Position | Enhances β-lactamase stability and intrinsic activity | Methyl group |

Design of New Agents to Overcome Resistance Mechanisms (e.g., LYS228 as an SBL-stable monobactam)

A primary challenge in antibacterial drug development is overcoming resistance, particularly from β-lactamase enzymes. Monobactams are inherently stable against metallo-β-lactamases (MBLs), but the clinically used aztreonam (B1666516) is susceptible to serine-β-lactamases (SBLs). asm.orgnih.gov This has spurred the development of new monobactams with enhanced stability against SBLs.

A prominent example is LYS228 , a novel monobactam designed to be stable against both MBLs and a broad range of SBLs. asm.orgnih.gov LYS228 exhibits potent in vitro activity against a wide array of multidrug-resistant Enterobacteriaceae, including those producing extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and MBLs. nih.govasm.org Its primary mechanism of action is the inhibition of penicillin-binding protein 3 (PBP3), which is crucial for bacterial cell division. asm.orgnovartis.com

The development of LYS228 showcases a targeted design strategy to address specific resistance mechanisms. By modifying the monobactam scaffold, researchers have created a molecule that retains the advantages of its class while overcoming key liabilities, offering a promising therapeutic option for difficult-to-treat Gram-negative infections. asm.org

| Compound | Key Features | Target Pathogens |

| Aztreonam | Stable against MBLs, susceptible to SBLs | Gram-negative bacteria |

| LYS228 | Stable against both MBLs and most SBLs | Multidrug-resistant Enterobacteriaceae |

Advanced Analytical Methodologies in Cefsulodin and Monobactam Research

Spectrophotometric Methods for β-Lactamase Hydrolysis Studies

Spectrophotometry is a fundamental technique for studying the kinetics of β-lactamase-mediated hydrolysis of β-lactam antibiotics like cefsulodin (B1200230). These enzymes are a primary cause of bacterial resistance, as they inactivate the antibiotic by cleaving the β-lactam ring.

The principle behind this method is the change in the ultraviolet (UV) absorption spectrum of the β-lactam antibiotic as the amide bond in the β-lactam ring is hydrolyzed. The hydrolysis can be monitored by continuously scanning the UV-Vis absorption spectra of the antibiotic in the presence of a β-lactamase enzyme. For instance, the interaction between TEM-1 β-lactamase and various β-lactam antibiotics has been investigated by adding different concentrations of the antibiotic to the enzyme solution and recording the resulting UV-Vis absorption spectra. nih.gov The rate of hydrolysis can be determined by monitoring the decrease in absorbance at a specific wavelength corresponding to the intact β-lactam ring or the increase in absorbance at a wavelength corresponding to the hydrolyzed product. This allows for the calculation of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which describe the enzyme's affinity for the substrate and its turnover rate, respectively.

Table 1: Spectrophotometric Analysis of β-Lactamase Activity

| Parameter | Description | Typical Measurement |

|---|---|---|

| Wavelength (λ) | Wavelength at which the change in absorbance is monitored. | Varies depending on the specific β-lactam antibiotic. |

| Enzyme | Type of β-lactamase being studied. | e.g., TEM-1, SHV-1, CTX-M. |

| Substrate | The β-lactam antibiotic being tested (e.g., Cefsulodin). | Concentrations are varied to determine kinetics. |

| Kinetic Constants | Km (Michaelis constant), kcat (catalytic rate constant). | Calculated from the rate of change in absorbance over time. |

Chromatographic Techniques for Quantitative Analysis (e.g., HPLC, LC-MS/MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for the quantitative analysis of cefsulodin and monobactams in various matrices, including pharmaceutical formulations and biological samples. mdpi.com These techniques offer high sensitivity, selectivity, and accuracy.

LC-MS/MS is a powerful tool for identifying and quantifying drugs and their metabolites. mdpi.com A study focused on the separation and characterization of cefsulodin and its impurities utilized LC-MS/MS to provide a scientific basis for improving official monographs in pharmacopoeias. nih.gov In this research, the analytes were separated using a C18 column with a gradient elution. nih.govresearchgate.net The fragmentation behaviors of cefsulodin and its impurities were studied to deduce their structures. nih.gov

Methods have been developed for the simultaneous quantification of multiple antibiotics, including β-lactams, in human plasma for therapeutic drug monitoring. scienceopen.com These assays often involve a simple sample preparation step, such as protein precipitation with acetonitrile, followed by analysis using LC-MS/MS. scienceopen.comnih.gov The use of isotopically labeled internal standards helps to ensure the accuracy of the quantification. nih.gov

Table 2: Example LC-MS/MS Parameters for Cefsulodin Analysis

| Parameter | Conditions |

|---|---|

| Chromatographic Column | Kromasil 100-5C18 (4.6 mm × 250 mm, 5 μm) nih.gov |

| Mobile Phase (Dimension 1) | Gradient elution with 1% ammonium sulphate aqueous solution and acetonitrile nih.gov |

| Chromatographic Column (Dimension 2) | Shimadzu Shim-pack GISS C18 (50 mm × 2.1 mm, 1.9 μm) nih.gov |

| Mobile Phase (Dimension 2) | 10 mM ammonium formate solution and methanol nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Gel-Based PBP Binding Assays and Stopped-Flow Fluorimetry for PBP Interaction Profiling

Understanding how β-lactam antibiotics interact with their targets, the Penicillin-Binding Proteins (PBPs), is crucial for deciphering their mechanism of action. Gel-based PBP binding assays have traditionally been used for this purpose. nih.govbiorxiv.org In these assays, bacterial cell membranes containing PBPs are incubated with a radiolabeled or fluorescently tagged β-lactam. The proteins are then separated by SDS-PAGE, and the labeled PBPs are visualized. The binding affinity of an unlabeled β-lactam, like cefsulodin, can be determined by its ability to compete with the labeled probe for binding to the PBPs. While informative, these gel-based methods are often low-throughput. nih.govbiorxiv.org

Stopped-flow fluorimetry offers a more dynamic, real-time approach to studying PBP interactions. nih.gov This technique allows for the measurement of rapid kinetic events, such as the binding of an antibiotic to a PBP. nih.gov The reaction is initiated by rapidly mixing the antibiotic and the PBP, and the change in a fluorescence signal is monitored over time. researchgate.net This change can be due to intrinsic protein fluorescence (e.g., from tryptophan residues) being quenched upon binding, or through the use of fluorescently labeled antibiotics or PBPs. researchgate.net By analyzing the kinetics of the fluorescence change, researchers can determine the association and dissociation rate constants for the antibiotic-PBP complex, providing detailed insights into the binding mechanism. nih.gov

Table 3: Comparison of PBP Binding Assay Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Gel-Based PBP Binding Assay | Competitive binding of unlabeled antibiotic against a labeled probe, followed by SDS-PAGE and detection. | Provides information on specificity for different PBPs. | Low-throughput, typically run ex situ. nih.govbiorxiv.org |

| Stopped-Flow Fluorimetry | Rapid mixing of reactants and monitoring of fluorescence changes to determine binding kinetics. | High temporal resolution, allows for determination of rate constants. nih.gov | Requires specialized equipment, may require labeling of reactants. |

High-Throughput Microscopy for Morphological Deconvolution of PBP Polyspecificity

The inhibition of different PBPs by β-lactam antibiotics leads to distinct and often striking changes in bacterial cell morphology. nih.govbiorxiv.org High-throughput microscopy, combined with automated image analysis, has emerged as a powerful tool to quantify these morphological changes and thereby profile the PBP specificity of different antibiotics. nih.govbiorxiv.org

This approach involves exposing bacterial populations to a range of antibiotic concentrations and capturing images at regular time intervals. researchgate.net Sophisticated image analysis software is then used to segment individual cells and extract a multitude of quantitative morphological descriptors, such as cell length, width, curvature, and area. By analyzing how these descriptors change over time in response to a specific antibiotic like cefsulodin, a detailed "morphological fingerprint" of the drug's action can be generated. researchgate.net Cefsulodin, for example, is known to inhibit PBP1A and PBP1B in Escherichia coli, leading to cell lysis. researchgate.net

Table 4: Morphological Analysis of Antibiotic Action

| Parameter | Description | Example Observation with Cefsulodin |

|---|---|---|

| Cell Length | The length of the major axis of the cell. | May initially increase, followed by lysis. |

| Cell Width | The width of the minor axis of the cell. | Bulge formation at the division site. researchgate.net |

| Cell Lysis | The bursting of the cell. | Occurs after 30-45 minutes of exposure in E. coli. researchgate.net |

| Phenotypic Clustering | Grouping of strains based on similar morphological responses. | Can provide insights into cellular processes that alter the antibiotic response. researchgate.net |

Future Research Trajectories and Innovations

Exploration of Novel Monobactam Scaffolds

Research is ongoing to discover and develop new monobactam scaffolds with enhanced stability to β-lactamases and a broader spectrum of activity against multidrug-resistant Gram-negative bacteria. eurekaselect.comnih.govbenthamdirect.comingentaconnect.comresearchgate.net

Development of Synergistic Combinations for Combating Multidrug-Resistant Organisms

A key area of research is the combination of monobactams with other antibiotics or β-lactamase inhibitors to overcome resistance. nih.govcontagionlive.com For example, combinations of aztreonam (B1666516) with new β-lactamase inhibitors are being investigated to restore activity against bacteria that produce enzymes like ESBLs and carbapenemases. researchgate.net

Investigating the Impact of Antibiotic-Induced Cell Wall Deficiency (CWD) on Bacterial Lifestyle

A growing area of interest is the study of how β-lactam antibiotics, including monobactams, can induce a state of cell wall deficiency in bacteria. This can lead to the formation of L-forms, which may contribute to antibiotic tolerance and recurrent infections. Understanding this phenomenon is crucial for developing more effective antibiotic strategies.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for studying Cefsulodin's antibacterial activity against Gram-negative pathogens?

- Methodological Answer : To evaluate antibacterial efficacy, use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., Escherichia coli MC4100) to validate assay reproducibility . Ensure experimental replicates (≥3) and statistical analysis (e.g., ANOVA) to account for biological variability. Reference strain susceptibility data should align with established databases (e.g., EUCAST). For in vitro studies, incorporate time-kill kinetics to assess bactericidal vs. bacteriostatic effects .

Q. How can researchers confirm Cefsulodin's target specificity for penicillin-binding proteins (PBPs) in bacterial membranes?

- Methodological Answer : Employ competitive binding assays using radiolabeled Cefsulodin (³H or ¹⁴C) alongside unlabeled β-lactams (e.g., aztreonam) to quantify PBP affinity. SDS-PAGE autoradiography can visualize binding patterns. For hybrid PBPs (e.g., PBP1B/3), compare mutant strains (e.g., Pseudomonas acidophila) to wild-type to isolate transpeptidase domain interactions . Validate results with molecular docking simulations to map binding site interactions .

Q. What are the key steps for synthesizing Cefsulodin derivatives to explore structure-activity relationships (SAR)?

- Methodological Answer : Functionalize the 2,3-diaminopropionate core via solid-phase peptide synthesis (SPPS) or enzymatic modification using non-ribosomal peptide synthetases (NRPS). Assess substrate tolerance of SulM adenylation domains in vitro using ATP-PPi exchange assays. Characterize derivatives via LC-MS and NMR, and validate bioactivity through agar diffusion assays against β-lactamase-producing strains .

Advanced Research Questions

Q. How can contradictory data on Cefsulodin's MIC values in Pseudomonas aeruginosa isolates be resolved?

- Methodological Answer : Contradictions may arise from variations in efflux pump activity or β-lactamase expression. Perform genomic sequencing (e.g., RNA-seq) to identify overexpression of mexAB-oprM efflux genes or AmpC β-lactamase. Use isogenic mutants (e.g., ΔampC) to isolate resistance mechanisms. Cross-reference MICs with phenotypic assays (e.g., nitrocefin hydrolysis) to quantify β-lactamase activity .

Q. What methodologies are optimal for engineering NRPS pathways to biosynthesize fluorinated Cefsulodin analogs?

- Methodological Answer : Employ directed evolution of SulM adenylation domains to incorporate fluorinated precursors (e.g., 3-fluoro-2,3-diaminopropionate). Use heterologous expression in E. coli BL21(DE3) with optimized fermentation conditions (pH 7.0, 30°C). Validate product identity via HRMS and ¹⁹F NMR. Assess antimicrobial activity against multidrug-resistant (MDR) strains using checkerboard assays .

Q. How do researchers evaluate Cefsulodin's synergism with β-lactamase inhibitors in extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae?

- Methodological Answer : Conduct fractional inhibitory concentration (FIC) index assays combining Cefsulodin with inhibitors (e.g., clavulanic acid). Use isobologram analysis to classify interactions (synergistic, additive, antagonistic). Confirm β-lactamase inhibition via spectrophotometric assays (e.g., imipenem hydrolysis). Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict in vivo efficacy .

Data Interpretation & Contradiction Analysis

Q. How should discrepancies in Cefsulodin's binding affinity to PBP1A vs. PBP1B be addressed?

- Methodological Answer : Use site-directed mutagenesis to modify PBP active sites (e.g., SXXK motif). Compare binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate with in silico molecular dynamics simulations to assess conformational changes upon ligand binding .

Q. What statistical approaches are recommended for analyzing heterogeneous responses to Cefsulodin in biofilm-associated infections?

- Methodological Answer : Apply mixed-effects models to account for intra- and inter-biofilm variability. Use confocal microscopy with LIVE/DEAD staining to quantify biofilm viability. Normalize data to biomass (crystal violet) or metabolic activity (resazurin assays). Report 95% confidence intervals for log-reduction values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.